molecular formula C23H26FN7O2 B2837361 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1171313-46-4

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide

Cat. No.: B2837361
CAS No.: 1171313-46-4
M. Wt: 451.506
InChI Key: RBKAWDUTYPCSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C23H26FN7O2 and its molecular weight is 451.506. The purity is usually 95%.
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Scientific Research Applications

Cognitive Impairment and Neurodegenerative Diseases

Research has shown that derivatives of the pyrazolo[3,4-d]pyrimidinone class, such as ITI-214, display potent inhibitory activity on phosphodiesterase 1 (PDE1). This enzyme inhibition is associated with potential therapeutic applications in cognitive deficits related to schizophrenia and Alzheimer's disease, among other central nervous system disorders. ITI-214, in particular, has been highlighted for its picomolar inhibitory potency and selectivity against PDE1, demonstrating effectiveness in vivo, which suggests its applicability in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Antimicrobial and Anti-Inflammatory Applications

Another study focused on pyrazolo[1,5-a]pyrimidines, illustrating their potential in nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity. This highlights the chemical scaffold's capability to offer therapeutic benefits without the gastrointestinal side effects commonly associated with traditional NSAIDs (Auzzi et al., 1983).

Neuroinflammation and Imaging

Compounds within the pyrazolo[1,5-a]pyrimidines family have also been evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives have been used to develop radiolabeled compounds for positron emission tomography (PET) imaging, aiding in the visualization of neuroinflammation in vivo, demonstrating their potential in diagnosing and studying inflammatory conditions of the brain (Damont et al., 2015).

Antibacterial Activity

FYL-67, a novel linezolid analogue with a modified pyrazole group, has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This study not only demonstrated the compound's antimicrobial potential but also delved into its metabolic pathway, providing insights for further development and optimization (Sang et al., 2016).

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O2/c1-4-6-15(7-5-2)21(32)26-19-12-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-8-16(24)9-11-17/h8-13,15H,4-7H2,1-3H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKAWDUTYPCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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